Home > Products > Screening Compounds P27348 > Thalidomide-5-(PEG4-amine)
Thalidomide-5-(PEG4-amine) -

Thalidomide-5-(PEG4-amine)

Catalog Number: EVT-13860067
CAS Number:
Molecular Formula: C24H32N4O9
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5-(PEG4-amine) is a derivative of thalidomide, a compound originally developed in the 1950s for its sedative properties but later withdrawn due to its teratogenic effects. This modified version incorporates a polyethylene glycol (PEG) linker and an amine group, enhancing its solubility and bioavailability. It is primarily used in scientific research, particularly in the development of targeted protein degradation strategies.

Source

Thalidomide-5-(PEG4-amine) is synthesized from thalidomide through a series of chemical reactions that involve the conjugation of PEG linkers and amine groups. Various suppliers, such as Tenova Pharma and AxisPharm, provide this compound for research purposes, emphasizing its role as a building block for proteolytic targeting chimeras (PROTACs) and other biochemical applications .

Classification

Thalidomide-5-(PEG4-amine) falls under the category of small molecules used in drug development, specifically as a PROTAC building block. It functions as an E3 ligase ligand, which is crucial for targeted protein degradation processes. This classification highlights its potential therapeutic applications in oncology and other diseases where protein degradation plays a significant role .

Synthesis Analysis

Methods

The synthesis of Thalidomide-5-(PEG4-amine) involves several key steps:

  1. Activation of Thalidomide: Thalidomide is activated using reagents that introduce functional groups suitable for further reactions.
  2. Attachment of PEG Linker: The activated thalidomide is reacted with PEG4 to form an intermediate compound.
  3. Conjugation with Amine: The final step involves reacting the thalidomide-PEG4 intermediate with an amine to yield Thalidomide-5-(PEG4-amine).

Technical Details

The industrial production of this compound typically employs bulk synthesis techniques, where large quantities of thalidomide and PEG4 are processed under controlled conditions to ensure high yield and purity. Purification methods such as chromatography are utilized to isolate the final product from impurities.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-5-(PEG4-amine) can be represented by its molecular formula C24H34ClN3O8C_{24}H_{34}ClN_{3}O_{8} with a molecular weight of approximately 528 g/mol. The structure includes a thalidomide core linked to a PEG4 chain and an amine group, which enhances its reactivity and solubility in biological systems .

Data

  • Molecular Formula: C24H34ClN3O8C_{24}H_{34}ClN_{3}O_{8}
  • Molecular Weight: 528 g/mol
  • SMILES Notation: Cl.NCCOCCOCCOCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1 .
Chemical Reactions Analysis

Reactions

Thalidomide-5-(PEG4-amine) can participate in various chemical reactions:

  1. Substitution Reactions: The amine group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
  2. Oxidation and Reduction: The compound can also undergo oxidation and reduction processes depending on the reagents used.

Technical Details

Common reagents for substitution reactions include triethylamine as a base, while hydrogen peroxide may be used for oxidation, and sodium borohydride for reduction. The products formed from these reactions can lead to various substituted derivatives of Thalidomide-5-(PEG4-amine).

Mechanism of Action

Process

Thalidomide-5-(PEG4-amine) functions primarily through its role as a cereblon ligand within the context of PROTAC technology. The mechanism involves binding to specific target proteins via the PEG linker, facilitating their ubiquitination and subsequent degradation by the proteasome system. This targeted approach allows for selective elimination of harmful proteins associated with various diseases, including cancer .

Data

Research indicates that compounds like Thalidomide-5-(PEG4-amine) are being explored for their ability to modulate protein levels effectively, providing insights into novel therapeutic strategies against diseases characterized by dysregulated protein expression .

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-5-(PEG4-amine) is characterized by:

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Enhanced solubility due to the PEG linker.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under recommended storage conditions (refrigerated).
  • Purity: Often ≥95% purity as determined by high-performance liquid chromatography (HPLC) .
Applications

Scientific Uses

Thalidomide-5-(PEG4-amine) is primarily utilized in:

  1. Targeted Protein Degradation: As part of PROTACs, it aids in selectively degrading proteins implicated in cancer and autoimmune disorders.
  2. Biochemical Research: Used as a tool compound for studying protein interactions and degradation pathways.
  3. Drug Development: Investigated for potential therapeutic applications due to its immunomodulatory effects stemming from its thalidomide origin .
Molecular Design and Mechanistic Foundations in Targeted Protein Degradation

Role of Thalidomide Derivatives as Cereblon (CRBN)-Recruiting Ligands in PROTAC Architecture

Thalidomide and its derivatives (lenalidomide, pomalidomide) function as cereblon (CRBN)-recruiting warheads in proteolysis-targeting chimeras (PROTACs). These immunomodulatory imide drugs (IMiDs) bind CRBN—a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4CRBN)—reprogramming its substrate specificity. Structural analysis reveals that thalidomide occupies the tri-Trp pocket within CRBN’s β-hairpin domain, inducing conformational changes that enable neosubstrate recruitment [1] [5] [10]. This mechanism hijacks the ubiquitin-proteasome system (UPS), where the PROTAC facilitates target protein polyubiquitination and degradation.

Thalidomide-5-(PEG4-amine) specifically exploits this mechanism. Its phthalimide ring binds CRBN, while the terminal amine enables conjugation to target protein ligands via amide/carbamate linkages. This modularity allows degradation of diverse proteins (kinases, transcription factors) previously deemed "undruggable" [2] [9]. The CRBN:thalidomide interaction is clinically validated in multiple myeloma therapies, underscoring its reliability in PROTAC design [10].

Table 1: CRBN-Recruiting Thalidomide Derivatives in Clinical-Stage PROTACs

PROTAC NameTarget ProteinClinical PhaseE3 Ligase Ligand
ARV-471Estrogen Receptor αPhase 2Thalidomide derivative
ARV-110Androgen ReceptorPhase 1/2Thalidomide derivative
CC-94676Androgen ReceptorPhase 1Lenalidomide derivative
KT-474IRAK4Phase 1Thalidomide derivative

Structural Determinants of E3 Ubiquitin Ligase Recruitment Efficiency

The efficiency of CRBN recruitment by thalidomide derivatives hinges on precise molecular interactions within CRBN’s hydrophobic binding pocket. Key structural features include:

  • Tri-Trp Pocket Engagement: The glutarimide ring of thalidomide forms hydrogen bonds with Trp380, Trp386, and Trp400 in CRBN, while the phthalimide ring stacks against Trp386. Mutations here (e.g., W386A) abolish binding [5] [10].
  • Electrostatic Complementarity: The imide moiety’s carbonyl groups interact with His378 and zinc ions in CRBN, stabilizing the complex. Modifications altering dipole moments reduce affinity [8].
  • Steric Tolerance: The 5-position of thalidomide’s phthalimide ring is solvent-exposed, permitting linker attachment without disrupting CRBN binding. This enables derivatization to form Thalidomide-5-(PEG4-amine) [6] [10].

Biophysical studies show thalidomide analogs exhibit KD values for CRBN ranging from 1–10 µM. While not ultra-high-affinity, this suffices for PROTAC function due to the catalytic degradation mechanism [5].

Comparative Analysis of PEG4 Linker Functionality in Bifunctional Degrader Design

The PEG4 linker in Thalidomide-5-(PEG4-amine) is critical for ternary complex formation. Key advantages over alkyl/aryl linkers include:

  • Flexibility & Length: The 18-atom PEG4 spacer (∼17 Å) provides optimal distance between CRBN and target protein, reducing steric clashes. Molecular dynamics simulations show PEG linkers sample broader conformational space than rigid linkers, enhancing ternary complex probability [1] [6].
  • Hydrophilicity: PEG’s ether linkages improve aqueous solubility (LogP reduction by ∼2 units vs. alkyl chains), counterbalancing hydrophobic warheads and enhancing cellular permeability [6].
  • Proteolytic Stability: Unlike peptide linkers, PEG resists esterase/protease cleavage, improving pharmacokinetics [10].

Table 2: Linker Performance Metrics in CRBN-Based PROTACs

Linker TypeLength (Atoms)Relative Degradation Efficiency (DC50)Solubility (LogS)Proteolytic Stability
PEG4181.0 (Reference)-3.2High
Alkyl120.3–0.5-4.8Moderate
Aromatic100.2–0.4-5.1High

Despite advantages, PEG4 can entropically penalize ternary complex formation. Recent designs hybridize PEG4 with rigid motifs (e.g., piperazine) to balance flexibility and orientation [1].

Kinetic and Thermodynamic Considerations in Ternary Complex Formation

The efficacy of Thalidomide-5-(PEG4-amine)-based PROTACs depends on the stability and lifetime of the POI:PROTAC:CRBN ternary complex. Critical parameters include:

  • Cooperative Binding: Positive cooperativity (α >1) occurs when POI binding enhances PROTAC-CRBN affinity (or vice versa). For CRBN degraders, α values range from 2–10, driven by complementary protein-protein interfaces (PPIs) [5] [7].
  • Residence Time: Longer ternary complex residence times (τ ≥5 min) correlate with efficient ubiquitin transfer. CRBN:thalidomide complexes exhibit τ ∼8 min, permitting multiple ubiquitination cycles [7].
  • Lysine Positioning: The ternary complex must orient POI lysines near the E2∼ubiquitin conjugate. Simulations show PEG4 optimizes lysine exposure in targets like BRD4 or IRAK4 [7] [8].

Table 3: Thermodynamic and Kinetic Parameters of Ternary Complexes

PROTACKD (CRBN) [µM]KD (Ternary) [nM]Cooperativity (α)Residence Time (τ, min)
Thal-PEG4-JQ13.5453.87.2
Thal-Alkyl-JQ13.52201.12.1
Len-PEG4-OTX0151.8384.28.5

Negative cooperativity (α <1) arises from suboptimal linkers causing steric clashes—a key limitation overcome by PEG4’s flexibility [5] [7].

Concluding Remarks

Thalidomide-5-(PEG4-amine) exemplifies rational molecular glue design, leveraging CRBN’s plasticity to degrade diverse pathologic targets. Its PEG4 linker balances hydrophilicity, length, and flexibility—optimizing ternary complex kinetics while maintaining synthetic feasibility. Future work will refine linker chemistries to minimize entropic penalties and enhance degradation efficiency.

Properties

Product Name

Thalidomide-5-(PEG4-amine)

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C24H32N4O9/c25-5-7-34-9-11-36-13-14-37-12-10-35-8-6-26-21(30)16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31)

InChI Key

AIKJHBDQEUGOPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.